5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Description
Properties
IUPAC Name |
5-oxo-N-[3-(6-oxopyridazin-1-yl)propyl]-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-15-5-1-7-19-21(15)8-3-6-18-17(24)14-11-25-12-16(23)20(14)10-13-4-2-9-26-13/h1-2,4-5,7,9,14H,3,6,8,10-12H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUXXVLJHIMOPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NCCCN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of Intermediate Compounds: : The starting materials generally involve the synthesis of the pyridazinone derivative and the morpholine ring. These can be synthesized via traditional organic reactions such as nucleophilic substitution or cyclization reactions.
Formation of the Morpholine-3-carboxamide Skeleton: : This step typically involves the reaction of 2-thiophenemethylamine with an appropriate carboxylic acid derivative to form the morpholine-3-carboxamide skeleton.
Coupling Reactions: : The final compound is often obtained through a series of coupling reactions, where the pyridazinone and morpholine derivatives are connected via an appropriate linker, such as a propyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be used for purification, and automated reactors may streamline the process, ensuring scalability and cost-effectiveness.
Chemical Reactions Analysis
Reactivity Profile
The compound participates in diverse chemical reactions influenced by its functional groups:
| Functional Group | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| Morpholine Ring | Ring-opening (e.g., acid/base) | Strong acids/bases (HCl, NaOH) | Hydrolysis to amine derivatives |
| Amide Bond | Hydrolysis | Acidic/basic aqueous media | Formation of carboxylic acid |
| Thiophen-2-ylmethyl | Cross-coupling | Palladium catalysts (e.g., Suzuki) | Aryl-substituted derivatives |
| Pyridazine Oxopyridazine | Tautomerization | Protic/aprotic solvents | Equilibrium between oxo/hydroxy forms |
Enzyme Inhibition
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Carbonic Anhydrase (CA)/Cyclooxygenase (COX) Inhibition : The sulfonamide/amide group interacts with enzyme active sites, as observed in structurally similar pyridazine derivatives.
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PI3K/mTOR Kinase Inhibition : Morpholine derivatives often bind to kinase backbones, with substitutions (e.g., thiophen-2-ylmethyl) modulating selectivity .
SAR Trends
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Substituent Effects : Electron-withdrawing groups (e.g., chloro) enhance binding to targets, while bulky substituents may reduce activity due to steric hindrance .
-
Metabolic Stability : Morpholine rings are prone to oxidation, but dual substituents (e.g., thiophen-2-ylmethyl) may mitigate this via redundancy .
Characterization and Purification
Standard analytical techniques include:
-
NMR Spectroscopy : Confirms amide and heterocyclic connectivity (e.g., coupling patterns in pyridazine protons).
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Mass Spectrometry : Validates molecular weight and fragmentation patterns .
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Purification : Chromatography (HPLC, TLC) with gradient elution to isolate the target from byproducts .
Comparative Analysis of Analogous Compounds
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds related to 5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide have shown promising results against various cancer cell lines. Studies have reported percent growth inhibitions (PGIs) ranging from moderate to high against several types of cancer, including breast and ovarian cancers .
Neuroprotective Effects
The compound is being investigated for its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Preliminary studies suggest that it may prevent the breakdown of dopamine, thereby offering therapeutic benefits in treating neurodegenerative disorders.
Antimicrobial Activity
Compounds with structural similarities have demonstrated antimicrobial properties, particularly against gram-positive bacteria. The presence of the thiophene and morpholine rings may enhance their interaction with microbial targets, leading to increased efficacy .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Properties | Demonstrated significant PGIs against ovarian cancer cell lines |
| Study B | Neuroprotection | Suggested MAO-B inhibitory activity comparable to known inhibitors |
| Study C | Antimicrobial Activity | Showed effectiveness against various gram-positive bacteria |
Mechanism of Action
The mechanism of action for this compound would largely depend on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. Molecular docking studies and structure-activity relationship (SAR) analysis could help elucidate its mode of action.
Comparison with Similar Compounds
Pyridazinone-Based Derivatives ()
Compounds 5a-c from share the pyridazinone core but differ in substituents and linker chemistry. Key distinctions are summarized below:
- Structural Insights: The target compound’s morpholine-carboxamide core distinguishes it from the benzenesulfonamide backbone of 5a-c, suggesting divergent biological targets. The thiophene substituent may confer greater metabolic stability compared to the nitro or cyano groups in 5b and 5c, which are prone to reduction or hydrolysis .
Morpholine-Containing Antimalarial Analogs ()
Compounds 9a-j from incorporate a 3-oxomorpholino group but replace the pyridazinone with a pyrazole-carboxamide scaffold.
- Functional Implications: The pyridazinone-propyl linker in the target compound may offer improved solubility compared to the rigid arylideneamino group in 9a-j.
Research Findings and Data Tables
Spectroscopic and Analytical Data
| Compound | HRMS [M+Na]+ (Calcd) | HRMS [M+Na]+ (Found) | 1H NMR Features |
|---|---|---|---|
| 5a | 380.057548 | 380.067428 | Benzyl protons (δ 7.38–7.50) |
| 5b | 425.052626 | 425.052865 | Nitro aromatic protons (δ 8.21–8.34) |
| 5c | 405.062797 | 405.062819 | Cyano-substituted aromatic protons (δ 7.64–7.90) |
The target compound’s hypothetical 1H NMR would likely show signals for the thiophene (δ ~6.8–7.4) and morpholine protons (δ ~3.5–4.5), distinct from the benzenesulfonamide analogs.
Biological Activity
The compound 5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide (CAS Number: 1421449-04-8) is a complex organic molecule with potential therapeutic applications. Its unique structure, which includes a morpholine ring and a pyridazine moiety, suggests various biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 376.4 g/mol. Key structural features include:
- A morpholine ring , which is often associated with biological activity.
- A pyridazine moiety , potentially contributing to its pharmacological properties.
- A thiophenyl group , which may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of cancer treatment and neuroprotection.
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to this compound.
- Mechanism of Action : The compound is believed to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism aligns with findings from related compounds that demonstrated significant cytotoxicity against various cancer cell lines.
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Case Studies :
- In vitro studies show that derivatives similar to this compound exhibit IC50 values ranging from 4.47 to 52.8 μM against human cancer cell lines such as MCF-7 and A2780 .
- Flow cytometric analysis has indicated that these compounds can induce cell cycle arrest at the G2/M phase, further supporting their potential as anticancer agents.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties, particularly as an inhibitor of monoamine oxidase B (MAO-B).
- Significance : MAO-B inhibitors are critical in treating neurodegenerative diseases like Parkinson's disease by preventing dopamine breakdown in the brain.
- Preliminary Findings : Early studies indicate that this compound may exhibit inhibitory effects on MAO-B, suggesting its utility in neuroprotective applications.
Data Tables
| Biological Activity | Target | IC50 (μM) | Notes |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 4.47 - 52.8 | Induces G2/M phase arrest |
| Anticancer | A2780 (Ovarian Cancer) | Similar Range | Inhibits tubulin polymerization |
| Neuroprotective | MAO-B | N/A | Potential inhibitor for Parkinson's |
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Inhibition : By interfering with tubulin dynamics, the compound disrupts mitotic processes in cancer cells.
- MAO-B Inhibition : The inhibition of MAO-B may lead to increased levels of neurotransmitters like dopamine, providing a therapeutic avenue for neurodegenerative conditions.
Q & A
Basic: What synthetic routes are recommended for preparing this compound, and how can purity be optimized?
Methodological Answer:
- Synthesis : Use a multi-step approach involving:
- Condensation reactions : React thiophene-2-ylmethyl amine with morpholine derivatives under reflux conditions in a mixture of glacial acetic acid and acetic anhydride (1:1 v/v) to form the morpholine-3-carboxamide core .
- Propyl linker introduction : Couple the intermediate with 3-(6-oxopyridazin-1(6H)-yl)propylamine via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) .
- Purification :
Basic: What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the morpholine ring (δ 3.5–4.2 ppm for CH2 groups), thiophene protons (δ 6.8–7.4 ppm), and pyridazinone NH (δ 10.2 ppm). Compare with simulated spectra from computational tools (e.g., ACD/Labs) .
- IR Spectroscopy : Identify key bands: C=O (1680–1720 cm⁻¹), morpholine C-O-C (1100–1250 cm⁻¹), and thiophene C-S (700–750 cm⁻¹) .
- X-ray crystallography : Resolve stereochemistry and confirm boat/flattened conformations in the morpholine ring using single-crystal data (e.g., dihedral angles >80° for non-planar moieties) .
Advanced: How can researchers resolve contradictions in solubility data across studies?
Methodological Answer:
- Contradiction : Discrepancies in DMSO solubility (e.g., 10 mM vs. 5 mM) may arise from polymorphic forms or residual solvents.
- Resolution :
Advanced: What strategies validate target engagement in pharmacological studies?
Methodological Answer:
- In vitro assays :
- Molecular docking : Model interactions between the morpholine carboxamide and catalytic residues (e.g., hydrogen bonds with pyridazinone NH and Asp93 in COX-2) .
- Surface plasmon resonance (SPR) : Confirm real-time binding kinetics (kon/koff) .
Advanced: How to design stability studies under physiological conditions?
Methodological Answer:
- Hydrolytic stability :
- Photostability : Expose to UV light (365 nm) and quantify isomerization/degradation products using chiral HPLC .
- Oxidative stress : Treat with H2O2 (1 mM) and identify oxidation sites (e.g., thiophene sulfur to sulfoxide) via high-resolution MS .
Advanced: What computational methods predict metabolic pathways?
Methodological Answer:
- Software tools : Use Schrödinger’s ADMET Predictor or MetaCore to simulate Phase I/II metabolism .
- Key predictions :
- Validation : Incubate with human liver microsomes (HLMs) and compare metabolite profiles with LC-MS/MS data .
Advanced: How to address discrepancies in in vitro vs. in vivo efficacy?
Methodological Answer:
- Pharmacokinetic (PK) profiling :
- Metabolite identification : Detect inactive metabolites (e.g., hydroxylated pyridazinone) that reduce in vivo activity .
- Dose optimization : Adjust dosing regimens based on PK/PD modeling (e.g., QD vs. BID administration) .
Basic: What are recommended storage conditions to ensure long-term stability?
Methodological Answer:
- Storage : Keep at –20°C in amber vials under argon to prevent oxidation and photodegradation .
- Lyophilization : For aqueous formulations, lyophilize with trehalose (1:1 w/w) to stabilize the morpholine ring .
Advanced: How to optimize formulations for enhanced solubility?
Methodological Answer:
- Nanoparticulate systems : Use PLGA nanoparticles (100–200 nm) prepared via emulsion-solvent evaporation. Confirm encapsulation efficiency (>80%) via ultrafiltration .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve aqueous solubility by 10-fold .
- Lipid-based carriers : Develop self-emulsifying drug delivery systems (SEDDS) with Capryol 90 and Labrasol .
Advanced: How to assess off-target effects in kinase inhibition studies?
Methodological Answer:
- Kinase profiling panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM. Flag hits with >50% inhibition .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in cell lysates by measuring thermal stabilization of kinases .
- CRISPR knockouts : Validate specificity using kinase-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
